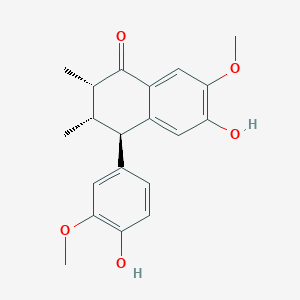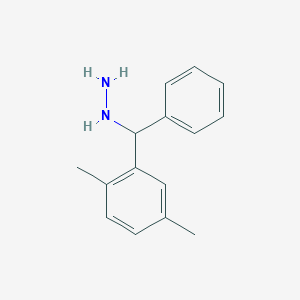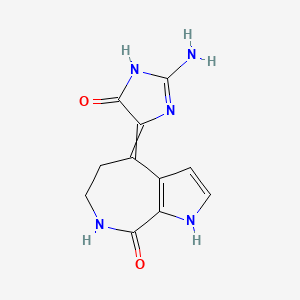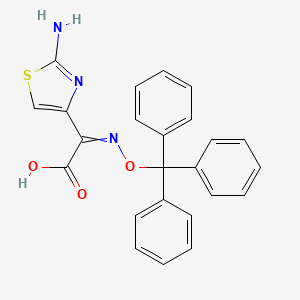![molecular formula C33H36ClKN4O4S2 B12435761 3-(2-chlorophenothiazin-10-yl)-N,N-dimethyl-propan-1-amine; (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12435761.png)
3-(2-chlorophenothiazin-10-yl)-N,N-dimethyl-propan-1-amine; (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(2-chlorophenothiazin-10-yl)-N,N-dimethyl-propan-1-amine; (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is a complex chemical entity with significant applications in various fields This compound is notable for its intricate structure, which includes both a phenothiazine derivative and a β-lactam antibiotic derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenothiazin-10-yl)-N,N-dimethyl-propan-1-amine typically involves the reaction of 2-chlorophenothiazine with N,N-dimethylpropan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
For the synthesis of (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid , a β-lactam antibiotic, the process involves the acylation of 6-aminopenicillanic acid with phenylacetyl chloride . The reaction is typically carried out in an aqueous medium with a suitable base to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of these compounds involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The processes are typically carried out in batch reactors with continuous monitoring of reaction parameters such as temperature, pH, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The phenothiazine moiety can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom in the phenothiazine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenothiazine derivatives.
Applications De Recherche Scientifique
Chemistry
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine
Industry
The compound is used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The phenothiazine moiety is known to interact with dopamine receptors, while the β-lactam moiety inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpromazine: A phenothiazine derivative used as an antipsychotic.
Penicillin G: A β-lactam antibiotic used to treat bacterial infections.
Uniqueness
The unique combination of a phenothiazine derivative and a β-lactam antibiotic in a single molecule provides a dual mechanism of action, making it a potential candidate for treating complex diseases involving both bacterial infections and neurological disorders.
Propriétés
Formule moléculaire |
C33H36ClKN4O4S2 |
|---|---|
Poids moléculaire |
691.3 g/mol |
Nom IUPAC |
potassium;3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C17H19ClN2S.C16H18N2O4S.K/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20;1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;/h3-4,6-9,12H,5,10-11H2,1-2H3;3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;;+1/p-1/t;11-,12+,14-;/m.1./s1 |
Clé InChI |
HTQQVOYPSGNVPA-HBRCYENSSA-M |
SMILES isomérique |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.[K+] |
SMILES canonique |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(alphaR,1aR,3aS,4R,7R,7aS,7bS)-Decahydro-alpha,1a,4-trimethylnaphth[1,2-b]oxirene-7-acetic acid](/img/structure/B12435726.png)
![3-[(Benzyloxy)methyl]-1H-indole](/img/structure/B12435729.png)



![(3AR,7S,7aR)-7-((tert-butyldimethylsilyl)oxy)-2,2,6-trimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-6-ol](/img/structure/B12435750.png)
![3,5-dibromo-2-{[(2E)-4-(2,4-dibromo-6-carboxyphenoxy)-4-oxobut-2-enoyl]oxy}benzoic acid](/img/structure/B12435754.png)
